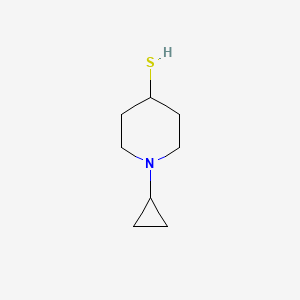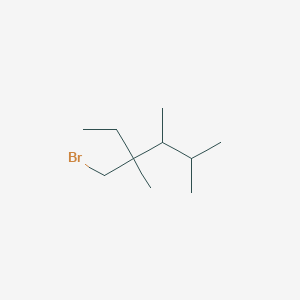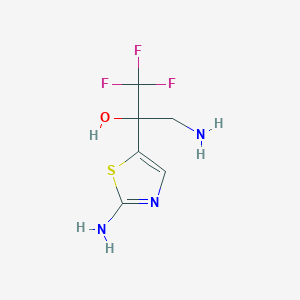
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a chemical compound that features a morpholine ring substituted with a propan-2-yl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine typically involves the reaction of morpholine with isopropyl halides and trifluoromethylating agents. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The process may also involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine compounds.
Applications De Recherche Scientifique
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)morpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)morpholine: Lacks the propan-2-yl group, affecting its reactivity and applications.
2-(Propan-2-yl)-4-(trifluoromethyl)morpholine: Similar structure but with different substitution pattern, leading to variations in properties.
Uniqueness
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is unique due to the presence of both the propan-2-yl and trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14F3NO |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
2-propan-2-yl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C8H14F3NO/c1-5(2)6-3-12-4-7(13-6)8(9,10)11/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
OGCMXEJMFKRACG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNCC(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)


![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)



![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)

